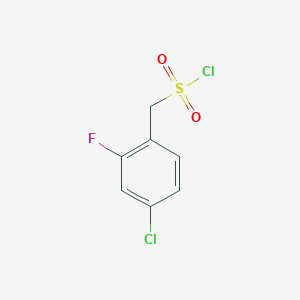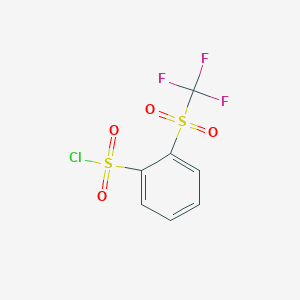
(4-氯-2-氟苯基)甲磺酰氯
描述
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5Cl2FO2S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonamides and sulfonyl-containing compounds. This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and applications.
科学研究应用
有机合成
(4-氯-2-氟苯基)甲磺酰氯: 是一种有机合成中的重要试剂。 它可用于将磺酰基引入有机分子,这是合成磺酰胺的关键步骤 . 磺酰胺是一类重要的化合物,在医药开发中有着广泛的应用。
药物化学
在药物化学中,该化合物作为合成多种生物活性分子的构件。 例如,它可以用来合成哌啶基二苯甲醇衍生物,这些衍生物在药物发现和开发中具有潜在的应用 .
作用机制
One common reaction involving sulfonyl chlorides is the Suzuki-Miyaura cross-coupling , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . In this reaction, the sulfonyl chloride could potentially act as an electrophile, reacting with a boron reagent (the nucleophile) in the presence of a palladium catalyst .
生化分析
Biochemical Properties
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic groups such as amines and thiols, leading to the formation of sulfonamide and sulfonate esters. These interactions can modify the activity and function of enzymes and proteins, making (4-Chloro-2-fluorophenyl)methanesulfonyl chloride a valuable tool in biochemical research .
Cellular Effects
The effects of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride on various types of cells and cellular processes are profound. It influences cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their activity, leading to changes in downstream signaling pathways. Additionally, (4-Chloro-2-fluorophenyl)methanesulfonyl chloride can affect gene expression by modifying transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (4-Chloro-2-fluorophenyl)methanesulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, forming stable sulfonamide or sulfonate ester bonds. This covalent modification can inhibit or activate enzyme activity, depending on the specific target and the nature of the modification. Additionally, (4-Chloro-2-fluorophenyl)methanesulfonyl chloride can influence gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Chloro-2-fluorophenyl)methanesulfonyl chloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to (4-Chloro-2-fluorophenyl)methanesulfonyl chloride can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, (4-Chloro-2-fluorophenyl)methanesulfonyl chloride can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Careful dosage optimization is essential to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, the sulfonylation of metabolic enzymes can alter their activity, leading to changes in metabolite levels and overall metabolic flux. Additionally, (4-Chloro-2-fluorophenyl)methanesulfonyl chloride can interact with cofactors, influencing their availability and function in metabolic reactions .
Transport and Distribution
The transport and distribution of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported into cells through specific transporters, and it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride within tissues can vary depending on the presence of these transporters and binding proteins, as well as the overall cellular environment .
Subcellular Localization
The subcellular localization of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, (4-Chloro-2-fluorophenyl)methanesulfonyl chloride can be localized to the nucleus, where it modifies transcription factors and other DNA-binding proteins, influencing gene expression. Additionally, it can be targeted to the cytoplasm or other organelles, where it interacts with enzymes and other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of (4-chloro-2-fluorophenyl)methanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired sulfonyl chloride compound.
Industrial Production Methods
In an industrial setting, the production of (4-chloro-2-fluorophenyl)methanesulfonyl chloride may involve the use of more efficient and scalable processes. For example, the reaction can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and higher yields. Additionally, the use of alternative chlorinating agents such as phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2 may be explored to optimize the production process.
化学反应分析
Types of Reactions
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative transformations can convert the sulfonyl chloride to sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in nucleophilic substitution reactions. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature or under mild heating.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in the reduction of sulfonyl chlorides. The reaction is usually performed in anhydrous ether or THF under an inert atmosphere.
Oxidation: :
属性
IUPAC Name |
(4-chloro-2-fluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-6-2-1-5(7(10)3-6)4-13(9,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWQIURFCWLMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224155 | |
| Record name | Benzenemethanesulfonyl chloride, 4-chloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308384-53-3 | |
| Record name | Benzenemethanesulfonyl chloride, 4-chloro-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanesulfonyl chloride, 4-chloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1464673.png)




